Diethylamine N-d1

Mass Spectrometry Quantitative Analysis Internal Standard

Diethylamine N-d1 (CAS 997-11-5) is a stable isotopically labeled secondary amine. This compound is distinguished from its unlabeled counterpart (CAS 109-89-7) by a single substitution of the amine hydrogen with a deuterium (²H) atom.

Molecular Formula C4H11N
Molecular Weight 74.14 g/mol
CAS No. 997-11-5
Cat. No. B1615989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylamine N-d1
CAS997-11-5
Molecular FormulaC4H11N
Molecular Weight74.14 g/mol
Structural Identifiers
SMILESCCNCC
InChIInChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i/hD
InChIKeyHPNMFZURTQLUMO-DYCDLGHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethylamine N-d1 (CAS 997-11-5): Specifications and Primary Analytical Role


Diethylamine N-d1 (CAS 997-11-5) is a stable isotopically labeled secondary amine [1]. This compound is distinguished from its unlabeled counterpart (CAS 109-89-7) by a single substitution of the amine hydrogen with a deuterium (²H) atom . This isotopic modification yields a molecular weight of 74.14 g/mol and makes the compound a preferred internal standard for quantitative analyses using Mass Spectrometry (MS) and ²H Nuclear Magnetic Resonance (NMR) [1][2].

Why Unlabeled Diethylamine or Other Analogs Cannot Substitute Diethylamine N-d1 in Quantitative Methods


The routine substitution of Diethylamine N-d1 with non-deuterated diethylamine (CAS 109-89-7) or other isotopic variants (e.g., Diethylamine-d10, CAS 120092-66-2) is scientifically invalid for specific analytical applications due to fundamental differences in physical and spectroscopic behavior. In mass spectrometry, an unlabeled analog cannot serve as an internal standard (IS) because it will co-elute and share the same mass-to-charge ratio (m/z) as the target analyte, preventing independent detection and quantification [1]. While a heavily deuterated analog like Diethylamine-d10 (ΔMass +10 Da) provides a large mass difference, this extensive deuteration can introduce significant chromatographic retention time shifts and matrix effect differences compared to the analyte, a phenomenon known as deuterium inverse isotope effect [2]. Furthermore, for ²H-NMR, only a specific deuterium label, such as the N-d1 on Diethylamine N-d1, provides a clear, quantifiable singlet for isotope tracing, a signal absent in both its unlabeled and fully deuterated counterparts .

Quantifiable Evidence of Differentiation: Diethylamine N-d1 vs. Closest Analogs


Molecular Weight Differential in MS: Diethylamine N-d1 vs. Unlabeled Diethylamine (CAS 109-89-7)

The primary differentiator of Diethylamine N-d1 for MS applications is its +1 Da mass shift relative to unlabeled diethylamine. This allows it to function as a true co-eluting internal standard, correcting for matrix effects and instrument variability without interfering with the analyte's signal [1].

Mass Spectrometry Quantitative Analysis Internal Standard

Minimized Deuterium Inverse Isotope Effect on Chromatography: Diethylamine N-d1 vs. Diethylamine-d10 (CAS 120092-66-2)

Diethylamine N-d1 exhibits a significantly smaller physical property shift from its unlabeled parent compared to Diethylamine-d10. The density of Diethylamine N-d1 (0.717 g/mL) is nearly identical to unlabeled diethylamine (0.707 g/mL), whereas Diethylamine-d10 shows a much larger change, with a density of 0.802 g/mL [1][2]. This greater density shift correlates with a higher likelihood of significant chromatographic retention time shifts, a manifestation of the deuterium inverse isotope effect, which can compromise the accuracy of an internal standard method.

Liquid Chromatography Isotope Effects Method Development

Vapor Pressure Isotope Effect (VPIE): Quantifying Altered Phase Behavior of Diethylamine N-d1

The N-deuteration of diethylamine produces a measurable and consistent normal vapor pressure isotope effect (VPIE), where the vapor pressure of the deuterated species is lower than that of the protiated species. This is a fundamental differentiator for applications involving phase equilibria or distillation [1].

Physical Chemistry Isotope Effects Thermodynamics

Distinct Spectroscopic Signature for ²H-NMR: Diethylamine N-d1 vs. Unlabeled Diethylamine (CAS 109-89-7)

For ²H-NMR applications, Diethylamine N-d1 provides a unique, quantifiable signal that is entirely absent in unlabeled diethylamine. The single deuterium atom attached to the nitrogen produces a distinct singlet, which can be used as a probe for molecular dynamics or as a tracer in reaction mechanism studies without complex spectral overlap .

NMR Spectroscopy Isotopic Labeling Reaction Monitoring

Validated Application Scenarios for Diethylamine N-d1 Procurement Based on Comparative Evidence


Routine Quantitative LC-MS Bioanalysis Requiring a Cost-Effective Internal Standard

In pharmacokinetic or environmental LC-MS/MS assays for diethylamine, this compound provides the minimum required +1 Da mass shift to serve as a reliable internal standard [1]. Its selection is particularly justified when compared to Diethylamine-d10, as its nearly identical density (0.717 g/mL) to unlabeled diethylamine minimizes the risk of chromatographic separation that can cause quantification errors . It offers a robust correction for matrix effects and extraction losses without introducing the complications associated with heavily deuterated analogs.

Mechanistic ²H-NMR Studies of Amine-Containing Systems

This compound is the specific reagent of choice for ²H-NMR studies focused on the amine proton's environment, such as investigating hydrogen bonding dynamics in ionic liquids or polymer matrices. Its distinct N-D singlet provides a clear, background-free signal for monitoring deuterium exchange or molecular tumbling rates [1]. This specific labeling allows for targeted mechanistic studies that are impossible with either the unlabeled or fully deuterated forms of diethylamine.

Fundamental Physicochemical Studies of Isotope Effects on Phase Behavior

For research into vapor-liquid equilibria, the quantifiable vapor pressure isotope effect (VPIE) of Diethylamine N-d1, defined by a PD/PH ratio between 0.972 and 0.997 [1], makes it an essential tool. This data allows researchers to model and predict the behavior of secondary amines in separation processes like distillation, where the isotopic substitution can measurably alter boiling points and vapor compositions. This property provides a model system for studying the subtle influence of isotopic labeling on bulk phase behavior.

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